The compound "4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine" represents a class of molecules that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. The imidazole and pyridine moieties are common in drug design, often contributing to the biological activity of pharmaceutical agents. Research has been conducted to explore the various pharmacological properties and applications of compounds containing these heterocycles, including their roles as enzyme inhibitors, receptor ligands, and anti-infectious agents2.
Imidazole-containing compounds have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. For example, a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines showed potent activities and were able to induce apoptosis in cancer cells by reducing levels of the anti-apoptotic protein Mcl-1 and activating caspase 3/73. This indicates the potential application of "4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine" in the field of oncology, particularly as an anti-cancer agent.
The antibacterial activities of imidazo[1,2-a]pyridin-3-amines have been explored, with findings indicating bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The generation of a resistant strain of S. aureus to study the mechanism of action suggests a novel antibacterial mechanism, which could be relevant to the compound 5.
Compounds with a pyridine moiety have been designed and synthesized as potential antimalarials. Specifically, (1H-pyridin-4-ylidene)amines have shown in vitro antiplasmodial activity against chloroquine-resistant and atovaquone-resistant strains of Plasmodium falciparum. The most active derivative demonstrated an IC(50) of 1 microM, indicating significant potency. Molecular modeling studies suggest that these compounds may bind to the ubiquinol oxidation site of cytochrome bc(1), which is a critical component of the parasite's mitochondrial electron transport chain6. This suggests that "4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine" could also have potential as an antimalarial agent.
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, also known by its CAS number 173838-63-6, is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development. The presence of these two distinct aromatic systems allows for diverse interactions with biological targets, making it a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
The compound is classified as an organic heterocyclic amine. It has been documented in various chemical databases such as PubChem and BenchChem, which provide detailed information regarding its structure, synthesis, and applications. The molecular formula of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine is C12H15N3, with a molecular weight of 216.28 g/mol .
The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine can be achieved through several methods:
A more recent synthetic method reported involves the condensation of 4(5)-(3-pyridyl)imidazole sodium salt with N-(4-bromobutyl)phthalimide followed by hydrazinolysis, achieving a gross yield of 54% under mild reaction conditions .
The molecular structure of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine consists of a butanamine chain linked to both pyridine and imidazole rings. The structural formula can be represented as follows:
Key structural data includes:
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution .
The mechanism of action for 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine primarily relates to its interactions with biological targets due to its heterocyclic structure. Compounds containing both pyridine and imidazole rings are known to exhibit various pharmacological effects, including antimicrobial and anticancer activities. The specific interactions depend on the target proteins or enzymes involved and may include inhibition or modulation of signaling pathways relevant to disease processes .
The physical properties of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine include:
While specific data on boiling point, melting point, or density are not universally reported, compounds with similar structures typically exhibit moderate solubility in organic solvents and varying stability under different conditions .
Due to its unique structural features, 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine serves as a versatile building block in medicinal chemistry. It is utilized in:
The systematic IUPAC name for this compound is 4-[4-(pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine. This name precisely defines the molecular structure: a butan-1-amine chain attached to the N1 position of an imidazole ring, which is further substituted at the C4 position by a pyridin-3-yl group. Alternative nomenclature variants reflect minor differences in ring numbering or substituent description:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 4-[4-(pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine |
Common Synonyms | 4-(4-(3-Pyridyl)imidazol-1-yl)butylamine; 4-(Pyridin-3-yl)-1-(3-aminopropyl)imidazole |
CAS Registry Number | 173838-63-6 |
Molecular Formula | C₁₂H₁₆N₄ |
The compound is unambiguously identified by the CAS Registry Number 173838-63-6. Its molecular formula, C₁₂H₁₆N₄, confirms a molecular weight of 216.28 g/mol. This formula accounts for twelve carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms—two from the imidazole ring, one from pyridine, and one from the primary amine. The CAS registry serves as a unique identifier across chemical databases and commercial sources, facilitating precise tracking in research and regulatory contexts [9].
The molecule features a bicyclic aromatic system comprising an imidazole ring directly linked to a pyridine ring via a single covalent bond (C–C bond between imidazole C4 and pyridine C3). The imidazole ring adopts a planar conformation with delocalized π-electrons, while the pyridine ring contributes a basic nitrogen atom. This connectivity creates a conjugated system extending across both rings, influencing electron distribution and dipole moments. The hybrid structure displays tautomerism at the imidazole N1–H position, though substitution at N1 fixes the tautomeric state. The butan-1-amine spacer connects to imidazole N1, positioning the primary amine four atoms away from the heterocyclic core. This spacer provides conformational flexibility, enabling optimal interactions with target binding sites [3] [7].
Table 2: Key Structural Features and Properties
Structural Feature | Chemical Properties | Role in Molecular Function |
---|---|---|
Primary Amine | Nucleophilic, basic (pKₐ ~10–11), forms salts | Enables derivatization; ionic interactions |
Imidazole Ring | Amphoteric, H-bond donor/acceptor, aromatic | Metal coordination; biorecognition |
Pyridine Ring | Basic (pKₐ ~5.2), π-deficient, aromatic | Enhances solubility; target binding |
Butylene Linker | Flexible, rotatable bonds (n=4) | Spatial positioning of pharmacophores |
The synthesis and application of imidazole-pyridine hybrids like 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine reflect broader trends in heterocyclic chemistry. Imidazoles gained prominence after Arthur Rudolf Hantzsch's systematic studies in 1887, while pyridine derivatives were explored as early as the 1850s. The strategic fusion of these rings emerged in the mid-20th century to exploit synergistic electronic profiles for drug design. Notably, the discovery of natural products containing imidazole (e.g., histidine) and pyridine (e.g., vitamin B3) moieties highlighted their biological relevance, spurring synthetic efforts.
Commercial pharmaceuticals incorporating imidazole (e.g., metronidazole) or pyridine (e.g., nicotinamide) validated their utility, driving interest in hybrid scaffolds for enhanced efficacy. The target compound exemplifies this approach, with its development coinciding with advances in cross-coupling reactions (e.g., Suzuki-Miyaura) that facilitated efficient imidazole-pyridine bond formation. Its synthesis typically employs multistep sequences starting from 3-acetylpyridine or protected imidazole precursors, followed by functionalization of the butylamine chain. This compound's role as an intermediate in ketolide antibiotics (e.g., telithromycin derivatives) underscores its pharmaceutical significance, linking historical heterocyclic chemistry to modern drug discovery [5] [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: